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(2S)-2-Amino-3-(4-bromo-2-fluorophenyl)propanamide is an organic compound characterized by its unique structure, which includes an amino group, a propanamide backbone, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is , and it has a molecular weight of approximately 263.08 g/mol. The presence of halogen atoms in the phenyl group enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in various fields including medicinal chemistry and biochemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The specific conditions for these reactions can vary widely depending on the desired products and the reagents used.
The biological activity of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide is likely influenced by its structural characteristics. Compounds with similar structures often exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research indicates that this compound may interact with specific molecular targets, potentially affecting biochemical pathways associated with various diseases. For instance, it may play a role in studies related to neurotransmitter systems or enzyme-substrate interactions.
The synthesis of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide can be achieved through various methods:
Industrial production often optimizes reaction conditions to maximize yield and purity, employing techniques such as continuous flow reactors and automated synthesis equipment.
(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide has several applications across different fields:
Interaction studies involving (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide typically focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance, nuclear magnetic resonance spectroscopy, and molecular docking studies are employed to elucidate these interactions. Understanding these interactions helps predict the compound's pharmacological effects and potential side effects, which is crucial for its application in therapeutic contexts .
Several compounds share structural similarities with (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| (2S)-2-amino-3-(4-bromophenyl)propanamide | Contains a bromophenyl substituent | Lacks fluorine substitution |
| (2S)-2-amino-3-(4-fluorophenyl)propanamide | Fluorinated structure | No bromine substituent |
| (2S)-2-amino-3-(4-chlorophenyl)propanamide | Contains chlorophenyl substituent | Different halogen properties |
| (2S)-3-(4-bromo-2-fluorophenyl)-propanoic acid | Similar backbone but different functional groups | Variation in acid vs amide structure |
The uniqueness of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide lies in its specific combination of bromine and fluorine substituents on the phenyl ring. This distinct structure imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry .